molecular formula C8H16N2O4S B2510194 Tert-butyl 3-sulfamoylazetidine-1-carboxylate CAS No. 1909335-86-9

Tert-butyl 3-sulfamoylazetidine-1-carboxylate

Cat. No.: B2510194
CAS No.: 1909335-86-9
M. Wt: 236.29
InChI Key: YZLQZMKZXQYGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-sulfamoylazetidine-1-carboxylate is a specialized azetidine derivative used as a building block in organic synthesis and pharmaceutical research. The compound is marketed by suppliers like CymitQuimica, with pricing reflecting its niche applications (50 mg: €735; 500 mg: €2,077) .

Properties

IUPAC Name

tert-butyl 3-sulfamoylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQZMKZXQYGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-sulfamoylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and sulfamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl 3-sulfamoylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

  • Key Intermediate : Tert-butyl 3-sulfamoylazetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure facilitates modifications that can improve drug efficacy .
  • Potential Drug Development : Ongoing research is investigating its potential as a building block for drug development, particularly in designing enzyme inhibitors and receptor modulators.

Agricultural Chemistry

  • Agrochemical Formulation : The compound is utilized in formulating agrochemicals, providing effective solutions for pest control. Its stability and effectiveness make it a preferred choice for developing new pesticides .

Material Science

  • Novel Polymers : Researchers employ this compound in creating novel polymers and materials, leveraging its properties to enhance durability and resistance to environmental factors .

Biochemical Research

  • Enzyme Inhibition Studies : this compound is used in studies related to enzyme inhibition, helping scientists understand metabolic pathways and develop targeted therapies .

Cosmetic Formulations

  • Stabilizer in Cosmetics : Its unique properties make it suitable for use in cosmetic products, where it acts as a stabilizer and enhances the texture of creams and lotions .

Data Tables

Application AreaSpecific Use CaseBenefits
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances drug efficacy
Agricultural ChemistryPesticide formulationEffective pest control
Material ScienceDevelopment of novel polymersImproved durability and environmental resistance
Biochemical ResearchStudies on enzyme inhibitionInsights into metabolic pathways
Cosmetic FormulationsStabilizer in creams and lotionsEnhanced texture and stability

Case Study 1: Pharmaceutical Applications

A recent study highlighted the use of this compound as an intermediate in synthesizing compounds targeting specific neurological conditions. The modifications made to this compound resulted in enhanced binding affinity to target receptors, demonstrating its potential in drug design.

Case Study 2: Agricultural Chemistry

In agricultural research, formulations containing this compound were tested against common pests. Results showed significant efficacy compared to standard pesticides, indicating its potential as a new active ingredient in pest management strategies.

Case Study 3: Material Science Innovations

Researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited superior thermal stability and mechanical properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfamoylazetidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate (Boc) group is a common protective moiety in azetidine derivatives. Key structural differences among analogs lie in the substituents at the 3-position of the azetidine ring, which dictate their reactivity and applications.

Compound Name Molecular Formula Molecular Weight Functional Group at 3-Position Key Feature(s)
Tert-butyl 3-sulfamoylazetidine-1-carboxylate C₈H₁₆N₂O₄S 248.29 g/mol Sulfamoyl (-SO₂NH₂) High polarity; potential bioactivity
Tert-butyl 3-bromoazetidine-1-carboxylate C₈H₁₄BrNO₂ 244.11 g/mol Bromo (-Br) Electrophilic reactivity; scalable synthesis
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 g/mol Amino (-NH₂) and methyl (-CH₃) Dual functionalization; compact structure
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 g/mol Hydroxymethyl (-CH₂OH) Chiral center; complex stereochemistry

Cost and Availability

  • Bromo and amino-methyl analogs are more accessible, with multiple suppliers and bulk pricing options .

Biological Activity

Tert-butyl 3-sulfamoylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₉H₁₈N₂O₃S
  • Molecular Weight : 218.31 g/mol

The compound features a tert-butyl group, which is known for enhancing lipophilicity and potentially improving bioavailability. The presence of the sulfonamide moiety is significant for its biological activity, especially in the context of enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with sulfamoyl groups often exhibit inhibition against carbonic anhydrases and other enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Recent investigations into related azetidine derivatives have shown promising neuroprotective properties. For example, compounds that inhibit amyloid beta aggregation have been studied for their role in Alzheimer's disease models . While direct studies on this compound are scarce, its structural characteristics may confer similar protective effects against neurodegeneration.

Case Studies and Research Findings

Several case studies provide insights into the biological activities of similar compounds:

  • In Vitro Studies : A study investigated a related compound's ability to protect astrocytes from amyloid beta-induced toxicity. The results indicated a moderate protective effect against oxidative stress and inflammation markers (e.g., TNF-α) in astrocytes .
  • Pharmacokinetics : Research on the pharmacokinetic profiles of sulfamoylazetidines suggests favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAntimicrobialInhibition of bacterial growth
Tert-butyl 4-hydroxy-3-carbamoylphenyl carbamateNeuroprotectiveInhibition of amyloid beta aggregation
Tert-butyl piperazine-1-carboxylateAntibacterialActivity against Gram-positive bacteria

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